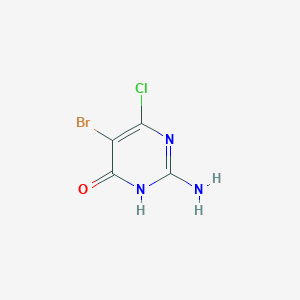

2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one is a useful research compound. Its molecular formula is C4H3BrClN3O and its molecular weight is 224.44 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various methods. One common approach involves treating a suspension of 2-amino-6-chloropyrimidin-4(1H)-one with bromine in methanol at low temperatures, yielding the desired compound.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antibacterial and antifungal properties. Derivatives of this compound have shown efficacy in inhibiting microbial growth, making it a promising candidate for developing new antimicrobial treatments.

Table 1: Biological Activity of this compound Derivatives

Enzyme Inhibition

Additionally, this compound has been explored for its role as an inhibitor of thymidylate synthase and dihydrofolate reductase , both critical enzymes in cancer therapy and bacterial infections. The inhibition of these enzymes can disrupt nucleotide synthesis, thereby hindering the proliferation of cancer cells and bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to its structure can significantly impact its interaction profiles and biological efficacy. For instance, variations at the C-6 position have been shown to alter antiviral activity against various virus strains, indicating the importance of specific substituents in enhancing therapeutic effects .

Table 2: Structural Variants and Their Biological Activities

| Variant | Structural Modification | Biological Activity |

|---|---|---|

| 2-Amino-5-bromo-6-methylpyrimidin-4-one | Methyl group at C-6 | Enhanced antiviral activity |

| 2-Amino-5-bromo-4(3H)-pyrimidinone | Different substitutions at C-6 | Varied toxicity thresholds |

Case Studies

In a study evaluating the antiviral properties of various derivatives, some compounds were found to be effective against herpes simplex viruses (HSV) but exhibited toxicity near their efficacy threshold. This highlights the need for careful optimization in drug development processes .

Another investigation into the anti-inflammatory effects of pyrimidine derivatives found that certain compounds exhibited significant inhibition of COX enzymes, which are involved in inflammatory responses. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antiviral Agents

2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one has been identified as a precursor in the synthesis of antiviral drugs, specifically Etravirine, which is used in the treatment of HIV. The compound acts as an intermediate in the preparation of various derivatives that exhibit antiviral properties .

2. Anticancer Research

Research indicates that derivatives of this compound show promise in targeting cancer cells. The halogenated structure contributes to its ability to interact with biological molecules, potentially inhibiting tumor growth .

3. Synthesis of Other Bioactive Compounds

The compound serves as a building block for synthesizing other pharmaceuticals targeting infectious diseases and cancer. Its unique structural features allow for modifications that can enhance efficacy against specific biological targets .

Case Study 1: Synthesis of Etravirine

A patent outlines a process for synthesizing Etravirine using this compound as an intermediate. The synthesis involves several steps, including bromination and amination, demonstrating the compound's utility in developing effective HIV treatments .

Case Study 2: Antitumor Activity

A study evaluated the antitumor activity of various pyrimidine derivatives, including those derived from this compound. Results indicated significant cytotoxic effects on cancer cell lines, highlighting its potential as a lead compound for further drug development .

Propriétés

IUPAC Name |

2-amino-5-bromo-4-chloro-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3O/c5-1-2(6)8-4(7)9-3(1)10/h(H3,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYGAMSKCAQGIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60286909 |

Source

|

| Record name | 2-amino-5-bromo-6-chloro-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55740-64-2 |

Source

|

| Record name | NSC48251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-bromo-6-chloro-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.